REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[N:4]1[CH:5]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[CH2:6][CH2:7][C:8]12[CH2:9][CH2:10][O:11][CH2:12][CH2:13]2.[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:29][OH:30].[ClH:22].[Li+:21].[OH-:20].[OH2:19].[OH2:28]>>[C:1]([CH3:2])(=[O:3])[N:4]1[CH:5]([C:14](=[O:15])[OH:16])[CH2:6][CH2:7][C:8]12[CH2:9][CH2:10][O:11][CH2:12][CH2:13]2
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Name
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CCOC(=O)C1CCC2(CCOCC2)N1C(C)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CCC2(CCOCC2)N1C(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)N1C(C(=O)O)CCC12CCOCC2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |